

CAS number and molecular formula of 1-Oxomiltirone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oxomiltirone

Cat. No.: B1241570

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1-Oxomiltirone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

| Identifier | Value |
|-------------------|---|
| CAS Number | 134772-71-9 |
| Molecular Formula | C ₂₀ H ₂₆ O ₂ |
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | (4bS,8aS)-1,2,3,4b,5,6,7,8,8a,9-decahydrophenanthrene-1,2-dione |

Pharmacological Properties of 1-Oxomiltirone

1-Oxomiltirone is an abietane diterpenoid, a class of natural products known for a wide range of biological activities.^[1] While specific in-depth studies on **1-Oxomiltirone** are limited, the broader class of abietane diterpenoids isolated from *Salvia* species, the plant family from which **1-Oxomiltirone** is derived, has demonstrated significant potential in several therapeutic areas. This guide synthesizes the available information on the activities of this class of compounds,

which are likely to be relevant to **1-Oxomiltirone**, and provides a framework for future research.

Abietane diterpenoids have shown promising antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties.[1]

Antibacterial Activity

Diterpenes isolated from *Salvia* species have shown antimicrobial activity against Gram-positive bacteria such as *Staphylococcus aureus* and *Micrococcus luteus*.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

A standard broth microdilution method is used to determine the MIC and MBC of a compound against bacterial strains.

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Preparation of Test Compound:** **1-Oxomiltirone** is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Incubation:** An equal volume of the bacterial inoculum is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- **MBC Determination:** To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Antioxidant Activity

The antioxidant potential of abietane diterpenoids is a key area of interest. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

- **Preparation of DPPH Solution:** A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
- **Reaction Mixture:** Various concentrations of **1-Oxomiltirone** are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Treatment:** Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of **1-Oxomiltirone** for 1 hour.
- **Stimulation:** The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

- Incubation: The plates are incubated for 24 hours.
- NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
- Data Analysis: The inhibition of NO production by **1-Oxomiltirone** is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Cytotoxic Activity

Abietane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and stomach cancer cells.[\[1\]](#)

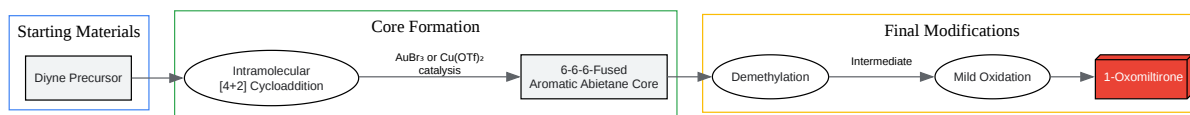
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
Assay for Cytotoxicity

- Cell Seeding: Cancer cells (e.g., human leukemia cell line HL-60, or human stomach cancer cell line AGS) are seeded in a 96-well plate and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of **1-Oxomiltirone** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Synthesis of 1-Oxomiltirone

The total synthesis of **1-Oxomiltirone** has been achieved through various strategies, highlighting its complex chemical structure. One efficient approach involves an intramolecular

[4+2] cycloaddition catalyzed by gold(III) bromide or copper(II) triflate, which forms the core 6-6-6-fused aromatic abietane structure.[1][2] Another reported method utilizes a Suzuki coupling reaction followed by cyclization.[3] A final key step in one synthetic route involves the demethylation of a precursor followed by a mild oxidation to yield **1-Oxomiltirone**. [1]



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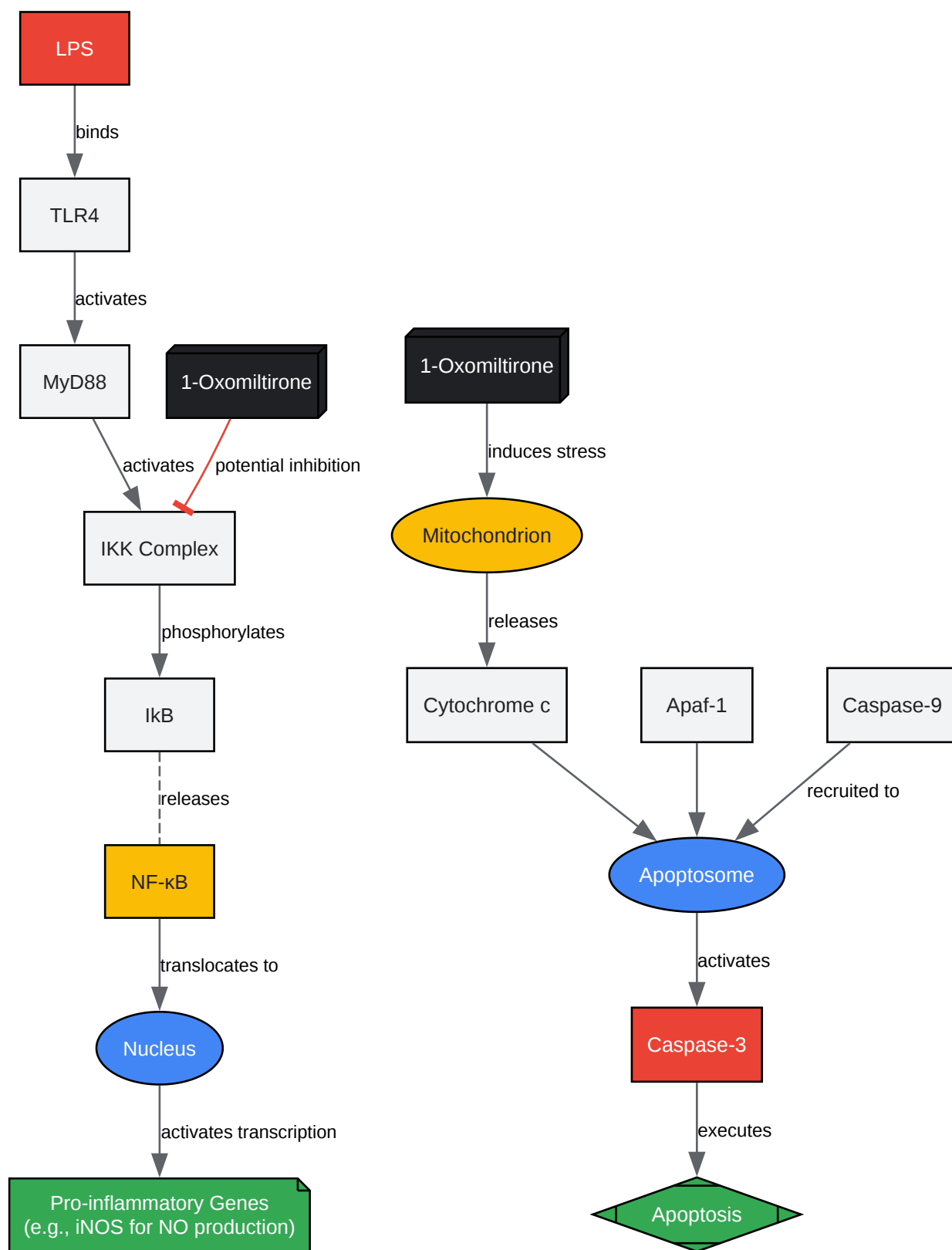
*A simplified workflow for the total synthesis of **1-Oxomiltirone**.*

Potential Signaling Pathways

While the specific signaling pathways modulated by **1-Oxomiltirone** have not been extensively studied, based on the known activities of related diterpenoids and other natural products with similar pharmacological profiles, several pathways can be hypothesized as potential targets.

Inflammatory Signaling

A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

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